Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
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Description
Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a useful research compound. Its molecular formula is C46H46Si2 and its molecular weight is 655 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Chain Hydrosilylation
Research by Arii et al. (2016) explored the intramolecular chain hydrosilylation of alkynylphenylsilanes, highlighting the role of silyl cations as chain carriers. This study elucidates the mechanism involving silyl cations generated by hydride abstraction from hydrosilanes, leading to intramolecular electrophilic addition to the C-C triple bond, forming ethenyl cations. The process is significant for understanding the chemical behavior of compounds with trimethylsilyl groups and their applications in synthesizing benzosiloles Arii et al., 2016.
Photoreactions and Silicon-Containing Oligomers
Park (2007) investigated the photoreactions of bis(pentamethyldisilanyl)biphenyl, revealing insights into the formation of various silane derivatives through nucleophilic attack processes. This study contributes to the understanding of how specific organosilicon compounds react under light exposure, which is relevant for applications in materials science and organic synthesis Park, 2007.
Hydrogen Bonding Motifs in Silanols
Kawakami et al. (2015) synthesized tripodal trisilanols and analyzed their hydrogen bonding patterns. The study found a new cyclic trimer hydrogen bonding motif in silanol products, which opens new avenues for designing organosilicon compounds with specific bonding and structural properties for use in catalysis and materials science Kawakami et al., 2015.
Semiconductor Sensitization by Tripodal Pyrene Chromophores
Thyagarajan et al. (2007) synthesized large footprint tripodal linkers substituted with pyrene for metal oxide nanoparticle sensitization. Their research into the effects of anchoring group position and footprint size on sensitization processes provides valuable insights for the development of semiconductor materials and solar energy conversion technologies Thyagarajan et al., 2007.
Synthesis and Structural Analysis of Alkynylsilanes
Geyer et al. (2014) focused on the synthesis and structure of tetraethynylsilane and its silylated derivatives. Their work included stepwise desilylation and crystal structure analysis, contributing to the knowledge base on the stability and structural characteristics of alkynylsilanes, which are relevant for material science and organic synthesis Geyer et al., 2014.
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46Si2/c1-36(2)48(37(3)4,38(5)6)35-33-46-30-26-44(27-31-46)23-21-42-18-14-40(15-19-42)11-10-39-12-16-41(17-13-39)20-22-43-24-28-45(29-25-43)32-34-47(7,8)9/h12-19,24-31,36-38H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOOOZCWGQHCRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571305 |
Source
|
Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-40-5 |
Source
|
Record name | Silane, trimethyl[[4-[[4-[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176977-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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